molecular formula C9H15NO2 B13279944 Methyl 2-amino-2-(cyclohex-2-EN-1-YL)acetate

Methyl 2-amino-2-(cyclohex-2-EN-1-YL)acetate

Cat. No.: B13279944
M. Wt: 169.22 g/mol
InChI Key: QHWYMAYJCIYDOJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene and is characterized by the presence of an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using standard techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A ketone derivative of cyclohexene with similar reactivity.

    Cyclohex-2-en-1-ol: An alcohol derivative with comparable chemical properties.

    Cyclohex-2-en-1-amine: An amine derivative with similar functional groups.

Uniqueness

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate is unique due to the presence of both an amino group and an ester functional group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Biological Activity

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in relation to metabolic processes and neuroprotective effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has a unique structural configuration that influences its biological activity. The presence of an amino group and a cyclohexene moiety contributes to its interaction with biological targets. The molecular formula is C_{11}H_{17}NO_2, and it possesses both hydrophilic and hydrophobic characteristics, which may affect its solubility and bioavailability.

1. Metabolic Effects

Research indicates that this compound may influence metabolic pathways related to obesity and insulin sensitivity. A study exploring its analogues found that modifications to the cyclohexene structure could enhance the potency of compounds in inhibiting kinases involved in metabolic regulation, such as TBK1 and IKKε. These kinases play critical roles in inflammation and energy homeostasis, suggesting that this compound could have implications for treating metabolic disorders like type 2 diabetes .

2. Neuroprotective Properties

Neuroprotective effects have been suggested through studies utilizing models of neurodegenerative diseases. The compound's structural similarity to known neuroprotective agents indicates potential activity against oxidative stress and neuroinflammation. In particular, compounds with similar structures have shown promise in alleviating symptoms associated with Parkinson's disease by modulating neuroinflammatory pathways .

Case Study 1: Metabolic Regulation

A study involving the administration of similar compounds demonstrated significant reductions in weight gain and improved insulin sensitivity in obese mouse models. The analogues derived from this compound exhibited IC50 values as low as 210 nM in cell assays, indicating strong biological activity against targeted kinases .

Case Study 2: Neuroprotection

In a model using MPTP-induced neurotoxicity, derivatives of this compound were tested for their ability to protect dopaminergic neurons. Results indicated that certain modifications enhanced the protective effects against neuronal death, highlighting the importance of functional groups in determining biological outcomes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its efficacy. Key findings include:

Modification Effect on Activity IC50 Value
Cyclohexyl modificationIncreased IL-6 secretion210 nM
Amino group substitutionEnhanced potency against TBK1Varies by analogue
Aromatic substitutionsModulated neuroprotective effectsSignificant improvement

These results suggest that specific modifications can lead to enhanced biological activity, providing a pathway for developing more effective therapeutic agents.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-amino-2-cyclohex-2-en-1-ylacetate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h3,5,7-8H,2,4,6,10H2,1H3

InChI Key

QHWYMAYJCIYDOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC=C1)N

Origin of Product

United States

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